molecular formula C9H10BrNO3 B011505 1-(3-Bromopropoxy)-2-nitrobenzene CAS No. 104147-69-5

1-(3-Bromopropoxy)-2-nitrobenzene

Cat. No.: B011505
CAS No.: 104147-69-5
M. Wt: 260.08 g/mol
InChI Key: HPZBIRIHQKSGGT-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-2-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the first position, and a nitro group is attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-nitrophenol to form 2-nitro-1-bromobenzene. This intermediate is then reacted with 3-bromopropanol in the presence of a base, such as potassium carbonate, to yield this compound. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, where the bromopropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-(3-aminopropoxy)-2-nitrobenzene.

    Oxidation: Formation of 1-(3-bromopropoxy)-2-nitrobenzoic acid.

Scientific Research Applications

1-(3-Bromopropoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-bromopropoxy)-2-nitrobenzene depends on its specific application. In biochemical studies, the compound may interact with enzymes or proteins, altering their activity or function. The nitro group can participate in redox reactions, while the bromopropoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological targets.

Comparison with Similar Compounds

    1-(3-Bromopropoxy)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.

    1-(3-Bromopropoxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.

    1-(3-Bromopropoxy)-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 1-(3-Bromopropoxy)-2-nitrobenzene is unique due to the presence of both a bromopropoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(3-bromopropoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZBIRIHQKSGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428292
Record name 1-(3-bromopropoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104147-69-5
Record name 1-(3-bromopropoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to the procedure described in example 5) (a) 2-nitrophenol was treated with sodium carbonate followed by 1,3-dibromo-propane in N,N-dimethylformamide to yield the 1-(3-bromo-propoxy)-2-nitro-benzene as slightly green solid; MS: 259, 261 (M)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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